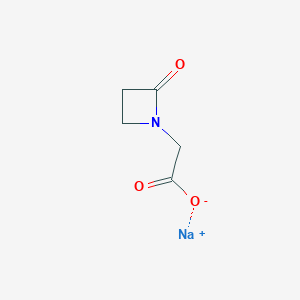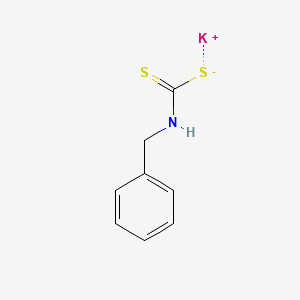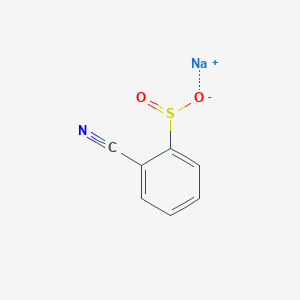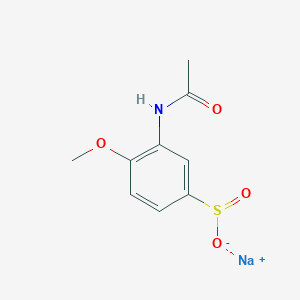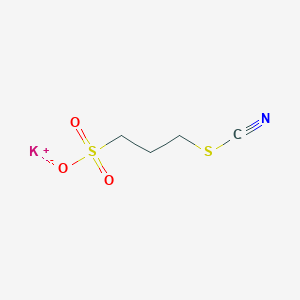
potassium 3-(cyanosulfanyl)propane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is a chemical compound with the molecular formula C4H6KNO3S2 and a molecular weight of 219.33 g/mol . It is also known by its IUPAC name, potassium 3-thiocyanato-1-propanesulfonate . This compound is typically found in a powder form and is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
The synthesis of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves the reaction of 3-mercaptopropane-1-sulfonic acid with potassium cyanide under controlled conditions . The reaction is typically carried out in an aqueous medium at room temperature. The product is then purified through crystallization or other suitable methods to obtain a high-purity compound .
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Potassium 3-(cyanosulfanyl)propane-1-sulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyanosulfanyl group to other functional groups, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanosulfanyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Potassium 3-(cyanosulfanyl)propane-1-sulfonate is utilized in various scientific research fields, including:
Chemistry: It serves as a catalyst in organic synthesis and aids in the formation of complex molecules.
Biology: The compound exhibits potential antimicrobial properties, making it useful in biological studies.
Industry: It is used in the manufacturing of specialty chemicals and materials due to its unique reactivity.
Mécanisme D'action
The mechanism of action of potassium 3-(cyanosulfanyl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in antimicrobial effects or other biological activities.
Comparaison Avec Des Composés Similaires
Potassium 3-(cyanosulfanyl)propane-1-sulfonate can be compared with similar compounds such as:
Potassium 3-sulfopropyl methacrylate: This compound has a similar sulfonate group but differs in its overall structure and reactivity.
Potassium 3-thiocyanato-1-propanesulfonate: This is another name for this compound, highlighting its thiocyanate group.
The uniqueness of this compound lies in its cyanosulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
potassium;3-thiocyanatopropane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3S2.K/c5-4-9-2-1-3-10(6,7)8;/h1-3H2,(H,6,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGILMHHTOJDVTK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC#N)CS(=O)(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6KNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
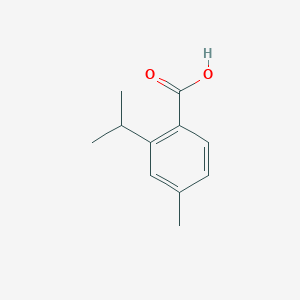
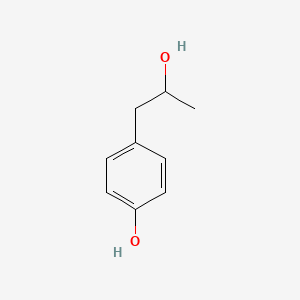
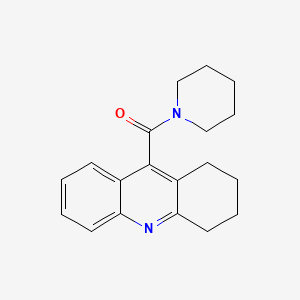

![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)
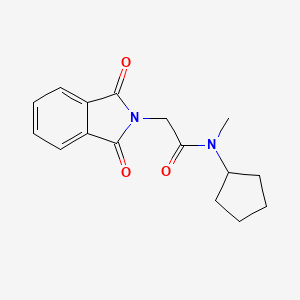

![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)
